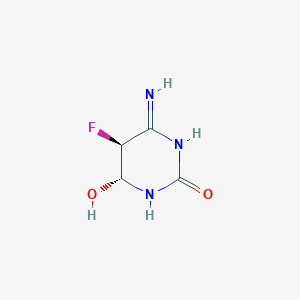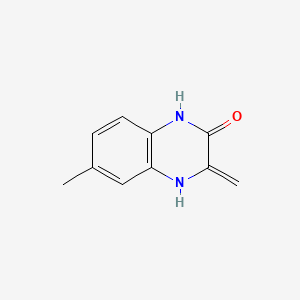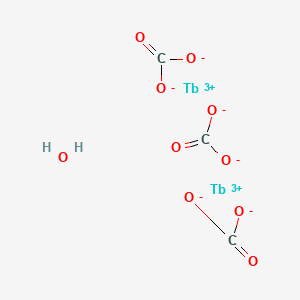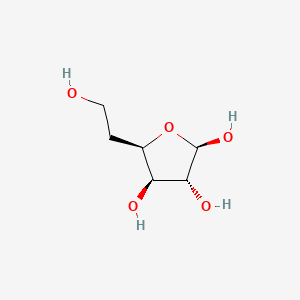
(4R,5S)-5-fluoro-4-hydroxy-6-imino-1,3-diazinan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5S)-5-fluoro-4-hydroxy-6-imino-1,3-diazinan-2-one is a chemical compound with a unique structure that includes a fluorine atom, a hydroxyl group, and an imino group attached to a diazinanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-5-fluoro-4-hydroxy-6-imino-1,3-diazinan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-1,3-diazinan-2-one.
Imination: The imino group is introduced through a reaction with an appropriate amine, such as ammonia or a primary amine, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,5S)-5-fluoro-4-hydroxy-6-imino-1,3-diazinan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles like thiols or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 5-fluoro-4-oxo-6-imino-1,3-diazinan-2-one.
Reduction: Formation of 5-fluoro-4-hydroxy-6-amino-1,3-diazinan-2-one.
Substitution: Formation of 5-substituted-4-hydroxy-6-imino-1,3-diazinan-2-one derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4R,5S)-5-fluoro-4-hydroxy-6-imino-1,3-diazinan-2-one is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, potentially leading to the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to inhibit certain enzymes makes it a promising lead compound for the development of new medications.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Wirkmechanismus
The mechanism of action of (4R,5S)-5-fluoro-4-hydroxy-6-imino-1,3-diazinan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and imino group play crucial roles in binding to the active site of the target enzyme, inhibiting its activity. This inhibition can lead to various biological effects, depending on the enzyme involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4R,5S)-5-chloro-4-hydroxy-6-imino-1,3-diazinan-2-one
- (4R,5S)-5-bromo-4-hydroxy-6-imino-1,3-diazinan-2-one
- (4R,5S)-5-iodo-4-hydroxy-6-imino-1,3-diazinan-2-one
Uniqueness
(4R,5S)-5-fluoro-4-hydroxy-6-imino-1,3-diazinan-2-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the stability and bioavailability of compounds, making this compound particularly valuable in medicinal chemistry.
Eigenschaften
CAS-Nummer |
100814-60-6 |
|---|---|
Molekularformel |
C4H6FN3O2 |
Molekulargewicht |
147.109 |
IUPAC-Name |
(5S,6R)-4-amino-5-fluoro-6-hydroxy-5,6-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H6FN3O2/c5-1-2(6)7-4(10)8-3(1)9/h1,3,9H,(H3,6,7,8,10)/t1-,3+/m0/s1 |
InChI-Schlüssel |
ROXAOYWMCPYQNA-BIZFKFMOSA-N |
SMILES |
C1(C(NC(=O)N=C1N)O)F |
Synonyme |
2(1H)-Pyrimidinone,4-amino-5-fluoro-5,6-dihydro-6-hydroxy-,trans-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tetrasodium;3-[[2-methyl-4-[[4-(4-sulfonatoanilino)-6-[4-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B561007.png)

![2,7-Epoxy-6-(N-acetyl-p-toluidino)-2,3-dihydro-3-methyl-7H-dibenzo[f,ij]isoquinoline](/img/structure/B561010.png)


![(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B561015.png)


![1-Methyl-4-propan-2-yltricyclo[4.1.0.02,4]heptan-5-one](/img/structure/B561021.png)



